molecular formula C5H4ClN3O2 B1360935 4-Chloro-2-methyl-5-nitropyrimidine CAS No. 1044768-00-4

4-Chloro-2-methyl-5-nitropyrimidine

Cat. No. B1360935
M. Wt: 173.56 g/mol
InChI Key: XPANXNXJBXRZAM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitropyrimidine is a chemical compound with the molecular formula C5H4ClN3O2 . It is used in chemical synthesis studies .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-5-nitropyrimidine can be represented by the SMILES string Cc1cc(Cl)ncc1N+[O-] . The InChI code for this compound is 1S/C5H4ClN3O2/c1-3-4(9(10)11)2-7-5(6)8-3/h2H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methyl-5-nitropyrimidine include a molecular weight of 173.56 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

4-Chloro-2-methyl-5-nitropyrimidine is utilized in synthesizing new derivatives of heterocyclic systems. For example, it is involved in the synthesis of 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline heterocyclic system derivatives, which are confirmed through various spectroscopic techniques (S. Banihashemi, H. Hassani, J. Lari, 2020).

Solid-Phase Synthesis of Olomoucine

It serves as a building block for the solid-phase synthesis of olomoucine, a compound with potential therapeutic applications. The methodology extends to the synthesis of highly substituted purines and related scaffolds (L. Hammarström et al., 2002).

Antibacterial and Antioxidant Agents

Derivatives of 4-Chloro-2-methyl-5-nitropyrimidine demonstrate significant antibacterial and antioxidant activities. These derivatives show efficacy against various Gram-positive and Gram-negative bacteria (Mallikarjun Reddy Sura et al., 2013).

Synthesis of Optically Active Compounds

This compound is also used in the synthesis of optically active imidazo[1,2-a]pyrimidin-3(2H)-ones, highlighting its role in creating compounds with potential chirality-based applications (M. Bakavoli et al., 2005).

Development of Pyrrolopyrimidin Derivatives

4-Chloro-2-methyl-5-nitropyrimidine is instrumental in synthesizing poly substituted pyrrolopyrimidin derivatives, showcasing its versatility in organic synthesis (I. Čikotienė et al., 2008).

Ring Transformations in Synthetic Chemistry

It participates in various ring transformations, producing diverse compounds like 3-nitro-2-pyridones and 4-aminopyridines. These transformations demonstrate its utility in complex organic syntheses (N. Nishiwaki et al., 2003).

Anti-TMV Activity

Derivatives of 4-Chloro-2-methyl-5-nitropyrimidine exhibit anti-Tobacco Mosaic Virus (TMV) activity, suggesting its potential in agricultural applications (Dekai Yuan et al., 2011).

Spectroscopic and Structural Studies

Spectroscopic studies, including vibrational spectra, UV-vis spectral analysis, and HOMO-LUMO studies, are conducted on derivatives of 4-Chloro-2-methyl-5-nitropyrimidine. These studies help understand the electronic and structural properties of these molecules (M. Arivazhagan, D. Anitha Rexalin, 2013).

Safety And Hazards

The safety information for 4-Chloro-2-methyl-5-nitropyrimidine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

4-chloro-2-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c1-3-7-2-4(9(10)11)5(6)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPANXNXJBXRZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293626
Record name 4-Chloro-2-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-5-nitropyrimidine

CAS RN

1044768-00-4
Record name 4-Chloro-2-methyl-5-nitropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044768-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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